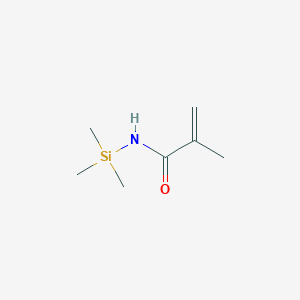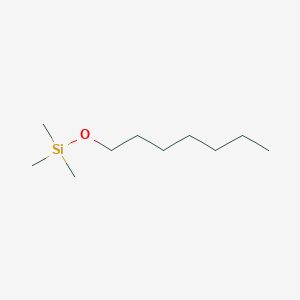![molecular formula C12H9N3 B097590 2-Phénylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3](/img/structure/B97590.png)
2-Phénylimidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
2-Phenylimidazo[1,2-a]pyrimidine, also known as 2-Phenylimidazo[1,2-a]pyrimidine, is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylimidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylimidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs optoélectroniques
La 2-phénylimidazo[1,2-a]pyrimidine a été utilisée dans la conception et la synthèse de matériaux émettant dans le bleu pour les dispositifs optoélectroniques . Les propriétés optiques et électrochimiques de ces matériaux dépendent fortement de la nature du chargement du chromophore et de leur topologie de liaison à l'unité this compound .
Diodes électroluminescentes organiques (OLED)
Ce composé a montré un potentiel dans le développement des OLED . Les OLED sont de meilleures alternatives aux écrans à cristaux liquides et autres sources lumineuses en raison de leurs caractéristiques telles que la flexibilité, la rentabilité, une large gamme de couleurs, une faible consommation d'énergie avec un temps de réponse rapide .
Synthèse de nouveaux complexes d'iridium
Les dérivés de la this compound ont été utilisés dans la synthèse et la caractérisation de nouveaux complexes d'iridium . Ces complexes ont des applications potentielles dans les diodes électroluminescentes organiques .
Capteurs
Cette classe d'hétérocycles aromatiques, y compris la this compound, a montré un grand potentiel dans le développement de capteurs . Ces capteurs peuvent être utilisés dans diverses applications technologiques .
Médicaments anticancéreux
La this compound a été trouvée dans une variété de composés biologiquement actifs, qui se sont avérés posséder un large éventail de propriétés pharmacologiques utiles . Celle-ci comprend des applications potentielles dans le développement de médicaments anticancéreux <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Mécanisme D'action
Target of Action
2-Phenylimidazo[1,2-a]pyrimidine is a small molecule that targets essential, conserved cellular processes . It has been shown to interact with electron transport and mitochondrial functions . In addition, it has been found to have inhibitory activities against COX-1 and COX-2 enzymes .
Mode of Action
The compound interacts with its targets in a unique way. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . This suggests that 2-Phenylimidazo[1,2-a]pyrimidine acts by disrupting mitochondria . On the other hand, it also acts as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with electron transport and mitochondrial functions suggests that it impacts energy production within the cell . Additionally, its role as a DNA poison indicates that it affects DNA replication and repair pathways .
Result of Action
The action of 2-Phenylimidazo[1,2-a]pyrimidine results in significant molecular and cellular effects. Its toxicity to certain yeast strains leads to mitochondrial fragmentation . Furthermore, its action as a DNA poison results in damage to nuclear DNA and the induction of mutagenesis .
Action Environment
The action of 2-Phenylimidazo[1,2-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s luminescence properties can be tuned from blue-green to red by simply introducing an aryl group . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its chemical structure.
Safety and Hazards
Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Orientations Futures
Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .
Analyse Biochimique
Biochemical Properties
2-Phenylimidazo[1,2-a]pyrimidine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have effects on mitochondrial functions, potentially disrupting them
Cellular Effects
In cellular processes, 2-Phenylimidazo[1,2-a]pyrimidine has been observed to have distinct effects. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . It also influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylimidazo[1,2-a]pyrimidine is complex and multifaceted. It has been suggested that it acts as an oxidizing agent in vivo . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYRUSCZUWEZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276829 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-47-3 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using glycerol as a solvent in the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes?
A1: Utilizing glycerol as a solvent in the microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes offers several benefits over traditional methods []. These include:
Q2: Can 2-Phenylimidazo[1,2-a]pyrimidine derivatives be used in the formation of new carbon-carbon bonds?
A2: Yes, recent research demonstrates the successful application of a manganese catalyst to facilitate the ortho-hydroalkylation of 2-arylimidazo[1,2-a]pyridines with maleimides []. This reaction leads to the formation of new carbon-carbon bonds, specifically introducing a succinimide motif at the ortho-position of the aryl ring. This method highlights the potential of these compounds as building blocks in organic synthesis for creating more complex molecules.
Q3: What is known about the neuropharmacological activity of 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide?
A3: Research on 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide (U-13,376B) reveals interesting interactions with the neurotransmitter system []. While it demonstrates an ability to antagonize strychnine-induced seizures, its profile is atypical compared to traditional antagonists. Notably, U-13,376B displays some strychnine-like properties, suggesting it may act as a partial agonist rather than a pure antagonist. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Q4: Are there computational studies investigating the properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives?
A4: Yes, experimental and computational studies have been conducted to explore the corrosion inhibition properties of 2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde on carbon steel in acidic environments []. These studies likely employed computational chemistry techniques like density functional theory (DFT) to understand the interaction between the organic compound and the metal surface. Such research can contribute to developing more effective corrosion inhibitors for various industrial applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)


![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)





![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)



